(5,10,15,20-Tetraphenylporphyrinato)cobalt(III)
Description
Properties
Molecular Formula |
C44H28CoN4+ |
|---|---|
Molecular Weight |
671.7 g/mol |
IUPAC Name |
cobalt(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3 |
InChI Key |
ZMPKDYPCHTXPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) typically involves the reaction of tetraphenylporphyrin with a cobalt salt. One common method is to react tetraphenylporphyrin with cobalt(II) acetate in a solvent such as chloroform or dichloromethane under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt(II) to cobalt(III) during the synthesis .
Industrial Production Methods
While specific industrial production methods for (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the cobalt(III) center is reduced to cobalt(II).
Substitution: Ligand substitution reactions are common, where the axial ligands coordinated to the cobalt center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include phenols and other organic substrates.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used under mild conditions.
Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under ambient conditions.
Major Products Formed
Oxidation: Phenoxyl radicals and other oxidized organic products.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt(III) complexes with different axial ligands
Scientific Research Applications
Catalysis
Cobalt porphyrins are known for their catalytic properties in various organic reactions. The (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) complex has been studied extensively for its ability to facilitate oxidation reactions.
- Oxidation Reactions : This compound acts as an effective catalyst for the oxidation of organic substrates using hydrogen peroxide as an oxidant. Studies have demonstrated that it can selectively oxidize alcohols to aldehydes and ketones under mild conditions .
- Nitro Group Transfer : Research indicates that cobalt(III) porphyrins can facilitate nitro group transfer reactions. For example, the interaction of this complex with nitrite ions leads to the formation of nitrito-N coordinated species, which are crucial in understanding oxo-transfer mechanisms in catalysis .
Photodynamic Therapy
The photophysical properties of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) make it a candidate for photodynamic therapy (PDT), a treatment modality for cancer.
- Mechanism of Action : Upon irradiation with light at specific wavelengths, the cobalt porphyrin generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property has been explored in various studies where the compound was tested against different cancer cell lines .
- Case Studies : In vitro studies have shown that PDT using this cobalt porphyrin complex effectively reduces tumor cell viability while sparing normal cells. The selectivity and effectiveness of this treatment are attributed to the compound's ability to localize in tumor tissues .
Electrochemistry
The electrochemical behavior of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) has been investigated for its potential applications in sensors and energy storage devices.
- Sensor Development : The compound exhibits distinct redox properties that can be utilized in the development of electrochemical sensors for detecting biomolecules or pollutants. Its ability to undergo reversible redox reactions makes it suitable for such applications .
- Energy Storage : Research has also indicated the potential use of cobalt porphyrins in battery technologies due to their high conductivity and stability under operational conditions. Studies are ongoing to optimize their performance in energy storage systems .
Materials Science
In materials science, (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is being explored for its role in creating advanced materials with unique optical and electronic properties.
- Nanostructured Materials : The integration of this cobalt porphyrin into nanostructured materials can enhance their optical properties, making them suitable for applications in photonic devices and solar cells .
- Composite Materials : The compound can be incorporated into polymer matrices to develop composite materials with improved thermal and mechanical properties. These composites have potential applications in coatings and packaging materials .
Summary Table of Applications
Mechanism of Action
The mechanism by which (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) exerts its effects involves the central cobalt ion and its ability to undergo redox reactions. The cobalt ion can alternate between different oxidation states, facilitating electron transfer processes. This redox flexibility allows the compound to participate in catalytic cycles, where it can oxidize or reduce substrates. The tetraphenylporphyrin ligand stabilizes the cobalt ion and provides a planar structure that facilitates interactions with other molecules .
Comparison with Similar Compounds
Structural and Mechanistic Insights
- Axial Ligand Influence: Pyridine or lutidine ligands in Co(TPP) derivatives induce steric strain, altering bond lengths (e.g., Co–Nₐₓᵢₐₗ = 1.95–2.05 Å) and redox potentials .
- Photodynamic Activity : In(TPP)Cl exhibits stronger phototoxicity than Co(TPP) in cancer cells due to enhanced singlet oxygen generation .
- Polymerization Selectivity : Alkoxy-substituted Co(TPP) catalysts increase CO₂ incorporation in polycarbonates by 30% compared to unsubstituted Co(TPP) .
Biological Activity
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) (CoTPP) is a cobalt complex of tetraphenylporphyrin that has garnered significant interest in various fields due to its unique biological activities. This article aims to provide an in-depth review of the biological activity of CoTPP, highlighting its mechanisms of action, potential therapeutic applications, and notable research findings.
Structure and Properties
CoTPP features a cobalt ion coordinated to a tetraphenylporphyrin ligand, which significantly influences its electronic and chemical properties. The cobalt center can exist in different oxidation states, with Co(III) being particularly relevant for its biological activity. The porphyrin ring system contributes to the complex's ability to participate in redox reactions and interact with biological molecules.
Mechanisms of Biological Activity
CoTPP exhibits various biological activities primarily through its interactions with cellular components:
- Catalytic Activity : CoTPP has been shown to catalyze reactions similar to those performed by heme-containing enzymes. For instance, it can facilitate the oxidation of substrates, which is critical in metabolic processes .
- Antimicrobial Properties : Research indicates that CoTPP demonstrates significant antimicrobial activity against various pathogens. Its mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which leads to oxidative damage in microbial cells .
- Anticancer Activity : Studies have reported that CoTPP can induce apoptosis in cancer cells. The compound's ability to generate ROS can disrupt cellular functions and promote cell death pathways .
Case Studies
Several studies have explored the biological effects of CoTPP:
- Antimicrobial Efficacy : A study demonstrated that CoTPP exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was activated by visible light, leading to increased ROS production and subsequent bacterial cell death .
- Cytotoxicity Against Cancer Cells : In vitro experiments showed that CoTPP could effectively inhibit the growth of various cancer cell lines. The compound induced apoptosis through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and activation of caspases .
- Enzymatic Mimicry : Research highlighted the ability of CoTPP to mimic cytochrome P450 enzymes, facilitating the oxidation of organic substrates. This enzymatic activity is crucial for drug metabolism and biotransformation processes in the liver .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) complexes?
Methodological Answer: The most common method involves oxidation of Co(II)TPP (tetraphenylporphyrinato)cobalt(II) in the presence of axial ligands. For example, refluxing Co(II)TPP with pyridine and an oxidizing agent (e.g., O₂ or Cl₂) in dichloromethane yields [CoIII(TPP)Cl(py)] (chlorido(pyridine)cobalt(III)). Solvent choice and axial ligand ratios critically influence yield and purity . Characterization typically combines UV-Vis spectroscopy (Soret band ~420 nm) and magnetic susceptibility (diamagnetic for Co(III), paramagnetic for Co(II)) .
Q. How do NMR spectra distinguish Co(II) and Co(III) oxidation states in tetraphenylporphyrinato complexes?
Methodological Answer: Co(II)TPP is paramagnetic (3d⁷ configuration), causing significant downfield shifts for β-pyrrole protons (δ ~15.75 ppm). In contrast, Co(III) derivatives (3d⁶) exhibit diamagnetic behavior, with β-pyrrole protons resonating at δ 8.1–9.4 ppm . For example, [CoIII(TPP)Cl(py)] shows β-pyrr protons at δ 9.13 ppm . Always confirm oxidation state via complementary techniques like EPR or X-ray absorption spectroscopy (XAS) .
Q. What crystallographic parameters are critical for resolving structural distortions in Co(III)TPP complexes?
Methodological Answer: Key parameters include:
- Co–N(pyrrole) bond lengths : Typically 1.98–2.04 Å for Co(III)TPP .
- Porphyrin core ruffling : Quantified by mean plane deviation (MPD) of pyrrole rings. Ruffling (MPD >0.5 Å) occurs with bulky axial ligands or steric hindrance .
- Axial ligand bond lengths : Co–Cl bonds range from 2.21–2.23 Å, while Co–N(pyridine) bonds are ~2.0 Å . Use restraints (e.g., SIMU/ISOR) during refinement to manage disorder in phenyl groups .
Advanced Research Questions
Q. How do axial ligands modulate the redox potentials of Co(III)TPP in electrocatalytic applications?
Methodological Answer: Axial ligands (Cl⁻, pyridine, NO₂⁻) alter the Co(III/II) redox couple by stabilizing/destabilizing the d⁶ configuration. For example:
- Cyclic voltammetry : [CoIII(TPP)Cl(py)] shows a quasi-reversible Co(III/II) wave at −0.25 V vs. Ag/AgCl in CH₂Cl₂.
- Ligand field strength : Strong-field ligands (e.g., CN⁻) shift potentials cathodically due to increased Δ₀ .
- Computational validation : Density functional theory (DFT) calculates ligand-specific stabilization energies .
Q. What causes discrepancies in reported Co–N(pyrrole) bond lengths across crystallographic studies?
Methodological Answer: Variations arise from:
- Crystallographic disorder : Disordered phenyl groups require restraints, introducing uncertainty (e.g., ±0.02 Å) .
- Solvent effects : Polar solvents (e.g., CHCl₃) induce lattice strain, shortening bonds .
- Temperature : Data collected at 180 K vs. 298 K can differ by ~0.01 Å due to thermal contraction . Always cross-validate with EXAFS for solution-phase accuracy .
Q. How can electronic absorption spectra resolve axial ligand exchange kinetics in Co(III)TPP complexes?
Methodological Answer: Monitor Soret band (420 nm) and Q-band (550 nm) shifts during ligand substitution:
- Stopped-flow spectroscopy : Mix [CoIII(TPP)Cl]⁺ with excess pyridine in CH₂Cl₂ to observe pseudo-first-order kinetics (kobs ~10³ M⁻¹s⁻¹) .
- Isosbestic points : Validate single-step mechanisms; absence indicates intermediate species .
Q. Why do some Co(III)TPP derivatives exhibit anti-cancer activity despite poor aqueous solubility?
Methodological Answer:
- Liposomal encapsulation : Use PEGylated liposomes to enhance bioavailability.
- Photodynamic therapy (PDT) : Co(III)TPP generates singlet oxygen (¹O₂) under visible light, inducing apoptosis in cancer cells (e.g., Mia-Paca-2 pancreatic adenocarcinoma) . Validate via MTT assays and ROS detection probes (e.g., DCFH-DA) .
Data Contradiction Analysis
Q. Conflicting reports on axial ligand bond lengths: How to reconcile?
Resolution:
- CSD survey : Cross-reference the Cambridge Structural Database (CSD refcodes: GAMTAP, PUCNUW) .
- Crystallization conditions : Hydrated vs. anhydrous crystals (e.g., [CoIII(TPP)Cl(H₂O)] has shorter Co–Cl bonds than solvent-free analogs) .
- Refinement protocols : Use Hirshfeld surface analysis to validate intermolecular contacts and disorder models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
